8-Chloro vs. 6-Chloro Regioisomer: Distinct Steric and Electronic Profiles Affecting Reaction Accessibility
The chlorine atom at the 8-position of methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate is situated at a less sterically hindered position on the pyridine ring compared to chlorine at the 6-position. The imidazo[1,5-a]pyridine core comprises a fused imidazole ring and pyridine ring, with the 8-position corresponding to the position adjacent to the bridgehead nitrogen and remote from the imidazole fusion [1]. Crystallographic and Hirshfeld surface analyses of imidazo[1,5-a]pyridine derivatives demonstrate that substituent position significantly alters intermolecular interaction patterns, particularly C-H···π and π-π stacking geometries, which correlate with differences in solid-state reactivity [2]. While direct comparative kinetic data for the target compound versus its 6-chloro regioisomer (CAS 1426424-80-7) in cross-coupling reactions has not been published in the peer-reviewed literature, the difference in steric environment at the 8-position versus the 6-position (the latter being flanked by the imidazole fusion on one side and the 7-position on the other) establishes a verifiable structural distinction that affects nucleophilic accessibility in Pd-catalyzed and SNAr reactions [1].
| Evidence Dimension | Steric accessibility of chloro substituent for cross-coupling and nucleophilic substitution |
|---|---|
| Target Compound Data | Chlorine at 8-position on pyridine ring (adjacent to bridgehead nitrogen; one flanking neighbor on pyridine ring) |
| Comparator Or Baseline | 6-Chloroimidazo[1,5-a]pyridine (CAS 1426424-80-7; chlorine flanked by imidazole fusion and 7-position) |
| Quantified Difference | Qualitative steric environment difference; no published comparative rate constants or yields available for direct measurement |
| Conditions | Structural analysis based on X-ray crystallography and Hirshfeld surface analysis of imidazo[1,5-a]pyridine polymorphs [2] |
Why This Matters
In procurement for synthetic chemistry applications, the 8-chloro regioisomer offers a sterically less encumbered chlorine atom compared to the 6-chloro analog, potentially enabling more efficient cross-coupling or nucleophilic substitution reactions in downstream derivatization, though direct quantitative comparative data remains to be established.
- [1] Volpi G, Garino C, Priola E, et al. Facile synthesis of novel blue light and large Stoke shift emitting tetradentate polyazines based on imidazo[1,5-a]pyridine. Dyes and Pigments. 2017; 143: 284-290. View Source
- [2] Priola E, Conterosito E, Giordana A, et al. Polymorphism and solid state peculiarities in imidazo[1,5-a]pyridine core deriving compounds: An analysis of energetic and structural driving forces. Journal of Molecular Structure. 2022; 1253:132175. View Source
